

Ibrutinib Dimer: A Process-Related Impurity Under the Microscope

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Among the process-related impurities of Ibrutinib, the **Ibrutinib dimer** has garnered attention due to its potential to form during the manufacturing process. This technical guide provides a comprehensive overview of the **Ibrutinib dimer**, including its formation, analytical detection, and the regulatory landscape governing its control.

Introduction to Ibrutinib and Process-Related Impurities

Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking downstream signaling pathways essential for B-cell proliferation and survival.[1] The chemical synthesis of Ibrutinib is a multi-step process, and like any complex synthesis, it can give rise to impurities. These impurities are broadly classified as process-related impurities (arising from the manufacturing process) and degradation products



(forming during storage).[2][3] The **Ibrutinib dimer** is considered a process-related impurity, though it can also be observed in forced degradation studies.[4][5]

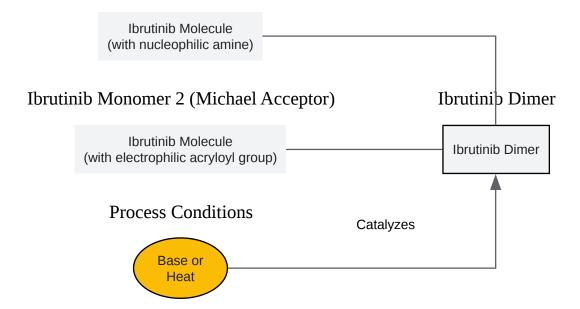
The Ibrutinib Dimer: Structure and Formation

The **Ibrutinib dimer** is a molecule formed from two Ibrutinib monomers. Its chemical formula is C₅₀H₄₈N₁₂O₄, with a molecular weight of approximately 880.99 g/mol .[6] While multiple CAS numbers have been associated with **Ibrutinib dimer** impurities, a commonly cited one is 2417548-76-4.[6]

Proposed Formation Mechanism: A Michael Addition Pathway

The most plausible mechanism for the formation of the **Ibrutinib dimer** is a Michael addition reaction.[7][8] Ibrutinib contains an α,β -unsaturated acryloyl moiety, which is an electrophilic Michael acceptor.[7] Under certain process conditions, a nucleophilic portion of one Ibrutinib molecule can attack the β -carbon of the acryloyl group of another Ibrutinib molecule, leading to the formation of a dimeric adduct. The primary amino group of the pyrazolopyrimidine core is a likely nucleophile for this reaction.

Ibrutinib Monomer 1 (Nucleophile)





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Figure 1: Proposed Michael Addition Formation of Ibrutinib Dimer.

Quantitative Data and Regulatory Context

The control of impurities is a mandate from regulatory agencies worldwide, with guidelines provided by the International Council for Harmonisation (ICH).[9] For known, identified impurities, specific acceptance criteria are established based on toxicological data and the manufacturing process capability.

Reported Levels of Ibrutinib Dimer

Publicly available data on the precise levels of **Ibrutinib dimer** in commercial batches of the API is limited, as this is often proprietary information. However, a Chinese patent application (CN105859721A) concerning the synthesis of Ibrutinib mentions a "dimer impurity content 1.0%" in the crude product before purification, providing a valuable quantitative insight.[10]

Regulatory Impurity Thresholds

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities in a new drug substance are based on the maximum daily dose.[11] For a drug like Ibrutinib, with a maximum daily dose up to 560 mg, the following general thresholds apply:

Threshold	Level
Reporting Threshold	≥ 0.05%
Identification Threshold	\geq 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold	≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Table 1: General ICH Q3A(R2) Impurity Thresholds.[11]

It is important to note that specific limits for a given impurity like the **Ibrutinib dimer** are set by the manufacturer and approved by regulatory agencies based on batch data and safety



assessments. Generally, for identified impurities, levels are controlled at or below 0.10% to 0.15% unless qualified at higher levels.[11]

Analytical Methodologies for Detection and Quantification

A variety of analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are employed for the detection and quantification of Ibrutinib and its impurities.[4][12][13]

Experimental Protocol: HPLC-UV Method for Ibrutinib and Impurities

The following is a representative HPLC-UV method adapted from published literature for the analysis of Ibrutinib and its related substances, including the dimer.[14][15]

Objective: To separate and quantify Ibrutinib and its process-related impurities, including the **Ibrutinib dimer**.

Instrumentation:

HPLC system with a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

- Column: X-Bridge C18, 150 mm x 4.6 mm, 3.5 μm particle size (or equivalent)[4]
- Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 5.5 with potassium hydroxide.[14]
- Mobile Phase B: Acetonitrile[14]
- Gradient Program:



Time (min)	% Mobile Phase B
0	20
10	40
25	60
30	80
35	20

| 40 | 20 |

• Flow Rate: 1.0 mL/min[4]

Column Temperature: 30 °C

Detection Wavelength: 220 nm[14]

Injection Volume: 10 μL

Sample Preparation:

- Accurately weigh and dissolve the Ibrutinib API in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 μm nylon filter before injection.

System Suitability:

- Inject a standard solution of Ibrutinib and a resolution solution containing Ibrutinib and known impurities (including a reference standard of the **Ibrutinib dimer**).
- The resolution between Ibrutinib and the dimer peak should be greater than 2.0.
- The tailing factor for the Ibrutinib peak should be less than 2.0.
- The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.



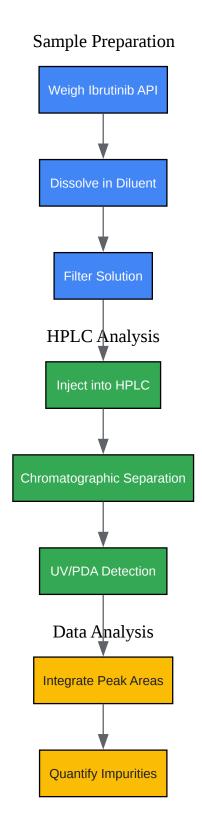




Quantification:

• The amount of the **Ibrutinib dimer** is determined by comparing its peak area to the peak area of a qualified reference standard of the dimer at a known concentration. In the absence of a reference standard for the dimer, its content can be estimated using the peak area of Ibrutinib with the assumption of an equal response factor (relative response factor = 1.0).





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Figure 2: General Workflow for HPLC Analysis of Ibrutinib Impurities.



Structural Elucidation using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of impurities. While specific fragmentation data for the **Ibrutinib dimer** is not widely published, the fragmentation pattern of the Ibrutinib monomer can provide clues. The major fragmentation of Ibrutinib involves the cleavage of the bond between the pyrazole and piperidine rings, resulting in characteristic fragment ions.[16] Analysis of the dimer would be expected to show a parent ion corresponding to its molecular weight (~881 m/z) and fragmentation patterns that are combinations or modifications of the monomer's fragments.

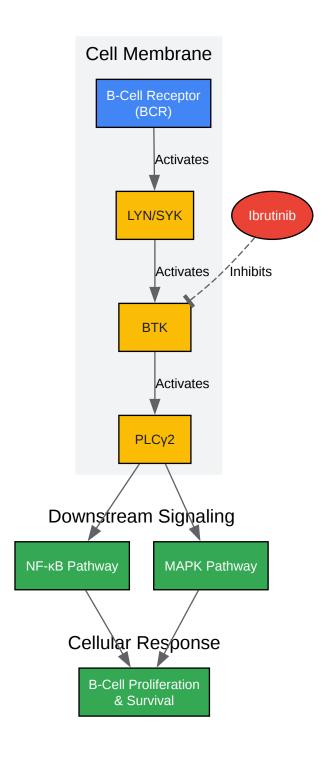
Parent Ion (m/z)	Key Fragment Ions (m/z)	Description of Fragmentation
441.2	304.1, 138.1	Cleavage of the N-C bond between the pyrazole and piperidine rings.[16]
~881.0 (Dimer)	Expected to include fragments related to the monomer and potentially larger fragments from partial dimer cleavage.	Data not publicly available

Table 2: Mass Spectral Fragmentation of Ibrutinib and Expected for its Dimer.

Ibrutinib's Mechanism of Action: The BTK Signaling Pathway

Understanding the target of Ibrutinib is crucial for appreciating the importance of API quality. Ibrutinib inhibits BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. Activation of the BCR initiates a cascade of phosphorylation events, leading to the activation of downstream pathways such as NF-kB and MAPK, which promote B-cell proliferation and survival.[11] Ibrutinib's irreversible binding to BTK halts this signaling cascade.





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Figure 3: Simplified BTK Signaling Pathway and Ibrutinib's Point of Intervention.

Conclusion



The **Ibrutinib dimer** is a known process-related impurity that requires careful control during the manufacturing of the Ibrutinib API. Its formation is likely driven by a Michael addition reaction involving the reactive acryloyl moiety of the Ibrutinib molecule. While specific regulatory limits for this impurity are not public, general ICH guidelines necessitate its monitoring and control to low levels, likely in the range of 0.10% to 0.15%. Robust analytical methods, primarily HPLC and UPLC, are essential for the accurate quantification of the **Ibrutinib dimer**, ensuring the final drug substance meets the required quality standards for patient safety and therapeutic efficacy. Further research into the specific process parameters that favor dimer formation can lead to optimized manufacturing processes that minimize its presence.

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